molecular formula C12H10NaO2P B8398588 Sodium diphenylphosphinate

Sodium diphenylphosphinate

Cat. No. B8398588
M. Wt: 240.17 g/mol
InChI Key: HKADMLFBAYVFMM-UHFFFAOYSA-M
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Patent
US04723016

Procedure details

The procedure of Example 1 was followed except that a mixture of phenyl diphenylphosphinate (13.76 g, 46.7 mmol), sodium trimethylsilanolate (5.6 g, 50 mmol), and dry tetrahydrofuran (175 mL) was left standing overnight (as it became impossible to stir). Sodium diphenylphosphinate (7.6 g, 68% yield) was isolated as a white solid: 1H NMR (D2O) δ 6.6-8.0 (m, Ar--H's 10H). Anal. Calcd. for C12H10NaO2P: C, 60.01; H, 4.20; P, 12.90. Found: C, 55.25, 55.47; H, 4.22, 4.20; P, 11.06, 11.15.
Quantity
13.76 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)(=[O:15])[O:8]C2C=CC=CC=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C[Si](C)(C)[O-].[Na+:27]>O1CCCC1>[C:1]1([P:7]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)(=[O:8])[O-:15])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1.[Na+:27] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
13.76 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(OC1=CC=CC=C1)(=O)C1=CC=CC=C1
Name
Quantity
5.6 g
Type
reactant
Smiles
C[Si]([O-])(C)C.[Na+]
Name
Quantity
175 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
(as it became impossible to stir)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was left

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)P([O-])(=O)C1=CC=CC=C1.[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.